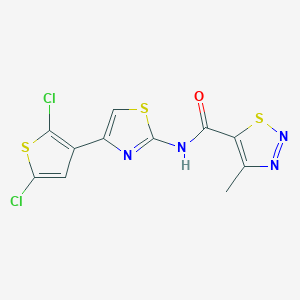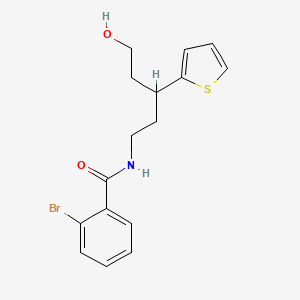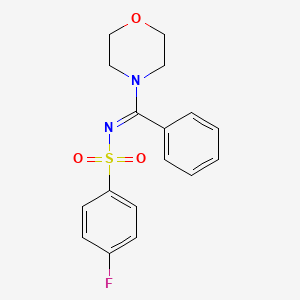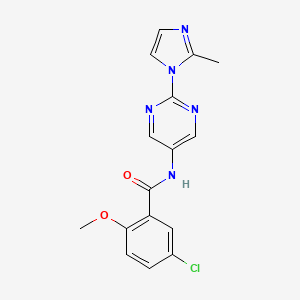
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H6Cl2N4OS3 and its molecular weight is 377.28. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Innovative synthesis methods have been developed to create compounds with thiadiazole cores, showcasing the chemical versatility and potential applications of such molecules. For instance, Takikawa et al. (1985) presented a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides, achieving high yields under mild conditions, demonstrating a foundational approach to constructing thiadiazole frameworks (Takikawa et al., 1985).
Anticancer Properties
The search for new anticancer agents has led to the exploration of thiazole and thiadiazole derivatives. Gomha et al. (2017) synthesized a novel series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, evaluating them as potent anticancer agents. This study highlights the therapeutic potential of structurally complex molecules containing thiazole and thiadiazole units (Gomha et al., 2017).
Antibacterial and Antifungal Activities
Research has also focused on the antibacterial and antifungal properties of thiadiazole derivatives. Yu et al. (2022) synthesized novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties, revealing significant antibacterial and antifungal activities. These findings suggest the potential for developing new antimicrobial agents from thiadiazole-related compounds (Yu et al., 2022).
Fungicidal Activity
The fungicidal properties of thiadiazole derivatives have been explored, with compounds showing moderate activity against various fungi. This research underscores the potential of thiadiazole derivatives in agricultural applications to protect crops from fungal pathogens (Tang Zi-lon, 2015).
Solar Cell Applications
In the field of renewable energy, thiadiazole derivatives have been investigated for their applicability in solar cell technologies. Zhou et al. (2010) studied donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole, finding that the positioning of alkyl chains significantly affects the photovoltaic efficiency of bulk heterojunction solar cells. This research demonstrates the role of thiadiazole derivatives in enhancing the performance of solar energy harvesting systems (Zhou et al., 2010).
Eigenschaften
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4OS3/c1-4-8(21-17-16-4)10(18)15-11-14-6(3-19-11)5-2-7(12)20-9(5)13/h2-3H,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPGVUHSAVHAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-7H-pyrrolo[2,3-c]pyridazine-5-sulfonic acid](/img/structure/B2610287.png)

![2-{4-[2-Chloro-6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2610290.png)
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine;hydrochloride](/img/structure/B2610291.png)
![1-(3-Azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylpropan-1-one](/img/structure/B2610292.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2610298.png)
![N-((4-hydroxychroman-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2610300.png)
![Ethyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2610301.png)
![Methyl (1-{[(2-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B2610303.png)